molecular formula C20H25FN6O B5978709 N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5978709
M. Wt: 384.5 g/mol
InChI Key: LJWQCPTYSQMWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a specific protein kinase known as phosphatidylinositol 3-kinase (PI3K). This protein kinase is involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the inhibition of the N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. The inhibition of this pathway leads to the suppression of these cellular processes, resulting in the potential therapeutic benefits of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to have potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It also has anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is its potent and selective inhibition of the N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes and diseases. However, one of the limitations of this compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One of the main areas of focus is the development of more potent and selective inhibitors of the N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide pathway. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide inhibitors. Additionally, the potential use of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in combination with other therapeutic agents is also an area of interest.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps. The starting materials are 2-fluoroaniline, 4-amino-6-chloro-pyrimidine, and 1-piperazinecarboxylic acid. The synthesis involves the coupling of these starting materials using various reagents and catalysts. The final product is obtained after purification and isolation steps.

Scientific Research Applications

N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer properties by inhibiting the N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide pathway, which is often overactivated in cancer cells. It has also been studied for its anti-inflammatory and immunosuppressive properties, making it a potential candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O/c21-16-6-2-3-7-17(16)24-20(28)27-12-10-26(11-13-27)19-14-18(22-15-23-19)25-8-4-1-5-9-25/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWQCPTYSQMWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

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